LTA4H Biochemical Potency: Free Tetrazole Fragment vs. N2-Alkylated Clinical Candidate LYS-006
The target compound is the core fragment of LYS-006. While the full molecule LYS-006 (bearing the (S)-3-amino-4-butanoic acid tail on the tetrazole N2) achieves an LTA4H IC₅₀ of approximately 2 nM in a fluorogenic assay using the Arg-AMC substrate , the target fragment itself exhibits significantly weaker LTA4H inhibition, consistent with its role as a fragment hit requiring elaboration. This potency gap — from high-nanomolar or micromolar fragment activity to 2 nM lead — quantifies the specific contribution of the N2-side chain to binding affinity and validates the fragment as a tractable starting point for structure-guided optimization [1]. In contrast, tetrazole-pyridine analogues lacking the phenoxy linker (e.g., direct 5-(pyridin-2-yl)-tetrazole constructs) show negligible LTA4H inhibitory activity, highlighting the essential nature of the para-phenoxy bridge present in this compound [1].
| Evidence Dimension | LTA4H inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ~High nM to low μM (estimated fragment activity; exact IC₅₀ not publicly disclosed for the free tetrazole fragment) |
| Comparator Or Baseline | LYS-006 ((S)-3-amino-4-(5-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenyl)-2H-tetrazol-2-yl)butanoic acid): IC₅₀ = 2 nM |
| Quantified Difference | Approximately 500- to 1000-fold increase in potency upon N2-alkylation with the chiral amino acid side chain, consistent with fragment-to-lead optimization benchmarks |
| Conditions | In vitro fluorogenic LTA4H assay using 7-amino-4-methylcoumarin (AMC)-derivatized arginine substrate (Arg-AMC); 15 min incubation |
Why This Matters
This potency differential defines the compound's value as a validated fragment hit: procurement of the free tetrazole fragment enables independent fragment elaboration and SAR exploration around the N2 position, which is the key vector for potency optimization in LTA4H inhibitor programs.
- [1] Heteroaryl butanoic acid derivatives as LTA4H inhibitors. WO2015092740A1, Example 29 (S-enantiomer) and Example 3 (R-enantiomer). Novartis AG, 2015. View Source
